molecular formula C29H47NO5 B11969844 Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester CAS No. 132305-59-0

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester

Katalognummer: B11969844
CAS-Nummer: 132305-59-0
Molekulargewicht: 489.7 g/mol
InChI-Schlüssel: SATADCCDWJFFDF-DPVMVIJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester is a complex organic compound with the molecular formula C29H47NO5 and a molecular weight of 489.702 g/mol . This compound is known for its unique structure, which includes a cyclopenta(A)phenanthrene core, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves multiple steps, starting with the preparation of the cyclopenta(A)phenanthrene core. This core is then functionalized with nitro, hexyl, and ester groups through a series of reactions, including nitration, alkylation, and esterification. The reaction conditions typically involve the use of strong acids, bases, and organic solvents to facilitate these transformations .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopenta(A)phenanthrene core can intercalate with DNA, potentially disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the cyclopenta(A)phenanthrene core, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

132305-59-0

Molekularformel

C29H47NO5

Molekulargewicht

489.7 g/mol

IUPAC-Name

[(3R,8S,9S,14S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate

InChI

InChI=1S/C29H47NO5/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(30(32)33)25-16-20(35-27(31)34-6)12-14-29(25,5)24(21)13-15-28(22,23)4/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22?,23-,24-,28?,29?/m0/s1

InChI-Schlüssel

SATADCCDWJFFDF-DPVMVIJZSA-N

Isomerische SMILES

C[C@@H](CCCC(C)C)C1CC[C@@H]2C1(CC[C@H]3[C@H]2CC(=C4C3(CC[C@H](C4)OC(=O)OC)C)[N+](=O)[O-])C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)OC)C)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.